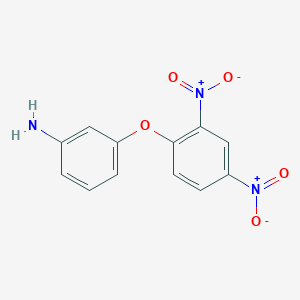![molecular formula C20H20Cl2N4O4 B14739481 N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide CAS No. 6342-31-0](/img/structure/B14739481.png)
N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features two 5-chloro-2-hydroxyphenyl groups connected through a hexanediamide backbone, making it an interesting subject for research in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and hexanediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Reaction Time: Several hours to overnight
Industrial Production Methods
For industrial-scale production, continuous-flow synthesis methods can be employed. These methods offer advantages such as improved reaction rates, higher yields, and better control over reaction conditions. The use of micro fixed-bed reactors packed with catalysts like platinum on carbon (Pt/C) can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine groups can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in the presence of suitable solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its hydroxyl and imine groups, forming stable complexes. These complexes can then participate in various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Known for its use as a hindered amine light stabilizer (HALS) in plastics.
N,N’-bis(benzoyloxy)hexanediamide: Used in organic synthesis and materials science.
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]hexanediamide: Investigated for its potential biological activities.
Uniqueness
N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide stands out due to its unique combination of 5-chloro-2-hydroxyphenyl groups and hexanediamide backbone. This structure imparts specific chemical and biological properties that make it valuable for various research applications.
Propriétés
Numéro CAS |
6342-31-0 |
|---|---|
Formule moléculaire |
C20H20Cl2N4O4 |
Poids moléculaire |
451.3 g/mol |
Nom IUPAC |
N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide |
InChI |
InChI=1S/C20H20Cl2N4O4/c21-15-5-7-17(27)13(9-15)11-23-25-19(29)3-1-2-4-20(30)26-24-12-14-10-16(22)6-8-18(14)28/h5-12,27-28H,1-4H2,(H,25,29)(H,26,30)/b23-11-,24-12- |
Clé InChI |
WLKAPPKBZOTPRS-CBSQCECLSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)/C=N\NC(=O)CCCCC(=O)N/N=C\C2=C(C=CC(=C2)Cl)O)O |
SMILES canonique |
C1=CC(=C(C=C1Cl)C=NNC(=O)CCCCC(=O)NN=CC2=C(C=CC(=C2)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



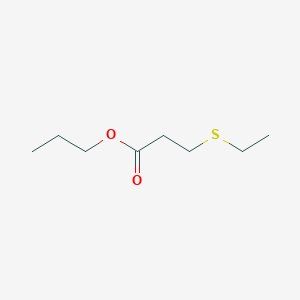
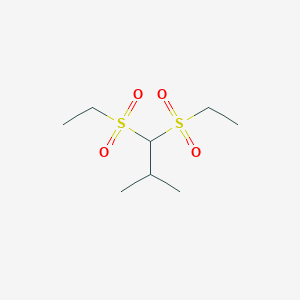
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
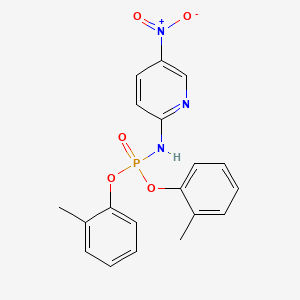
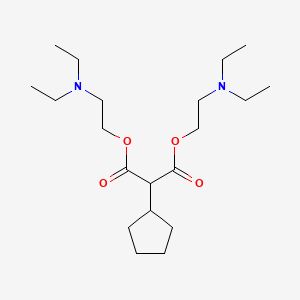



![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)


